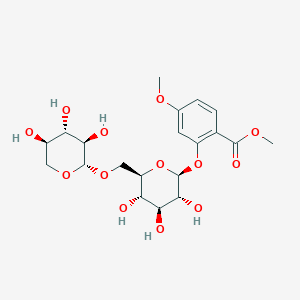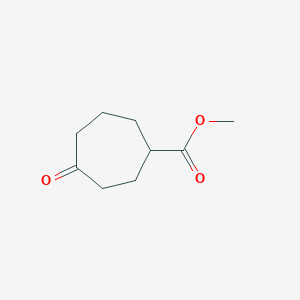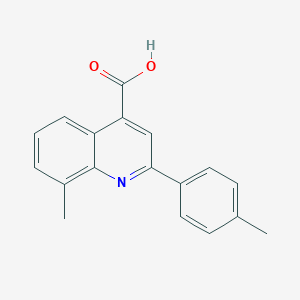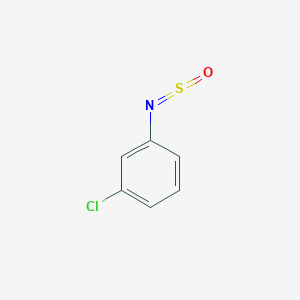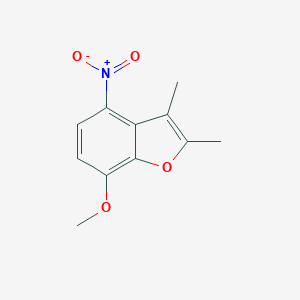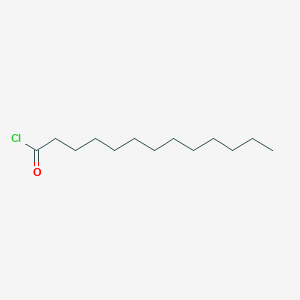
Tridecanoyl chloride
Übersicht
Beschreibung
Tridecanoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention various chlorinated compounds and their reactivity, which can provide insight into the behavior of chlorinated compounds like tridecanoyl chloride. For instance, trityl chloride (TrCl) is mentioned as a catalyst in several reactions, indicating the reactivity of chloride-containing compounds in organic synthesis .
Synthesis Analysis
The papers provided do not specifically address the synthesis of tridecanoyl chloride. However, they do discuss the synthesis of other complex organic molecules using chlorinated reagents or catalysts. For example, trityl chloride is used as a catalyst in the one-pot synthesis of tetrasubstituted imidazoles , and in the synthesis of highly substituted piperidines . These examples suggest that chlorinated compounds can play a crucial role in facilitating organic reactions, which could be relevant to the synthesis of tridecanoyl chloride.
Molecular Structure Analysis
While the molecular structure of tridecanoyl chloride is not analyzed in the provided papers, the structure of other chlorinated compounds is discussed. For instance, the paper on tris(2,2'-bipyridine)cobalt(II) dichloride and its cobalt(I) counterpart provides detailed information on the crystal and molecular structures of these complexes, including bond lengths and hydrogen bonding interactions . This information underscores the importance of molecular structure in understanding the reactivity and properties of chlorinated compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of tridecanoyl chloride are not directly discussed in the provided papers. However, the papers do mention properties of other chlorinated compounds that could be extrapolated to tridecanoyl chloride. For example, the solvent-free conditions used in some of the reactions suggest that chlorinated catalysts like trityl chloride can be effective under a range of conditions . The efficiency of trichloromethanesulfonyl chloride in chlorination reactions also indicates that chlorinated reagents can have specific reactivity profiles that make them suitable for certain types of chemical transformations .
Wissenschaftliche Forschungsanwendungen
Use in Synthesizing Peptides and Amino Acid Derivatives : Tridecanoyl chloride has been utilized as an α-amino protecting group for amino acids, facilitating simple and high-yield syntheses of amino acid derivatives and peptides (Barlos et al., 1988).
Nematicidal Activity : A study synthesized 2-Tridecanone oxime and its oxime esters and evaluated their nematicidal activity against Meloidogyne incognita. 2-Tridecanone oxime N-O-nonanoate showed notable activity, although less than the commercial nematicide triazophos (Paul et al., 2009).
Organic Synthesis Applications : Trityl chloride, which includes tridecanoyl chloride, has been used as an efficient catalyst in the synthesis of highly substituted piperidines (Sajadikhah et al., 2014).
Membrane Technology : In the realm of membrane technology, various chlorides, including tridecanoyl chloride, have been explored for enhancing the performance of membranes in applications like water treatment and pharmaceutical processing (Ito et al., 2008).
Environmental and Toxicological Studies : There are also environmental and toxicological studies involving chlorides, which may include tridecanoyl chloride. These studies focus on understanding the impact of these chemicals in various environmental contexts and their potential toxicity (Mumtaz et al., 1998).
Chemical Interactions and Reactions : The research has also delved into the reactivity of various chlorides, including tridecanoyl chloride, in chemical synthesis and reactions. This includes studying their interaction with other compounds and their role in facilitating different chemical processes (Horiuchi et al., 1994).
Safety And Hazards
While specific safety and hazards data for Tridecanoyl chloride was not found, it’s important to note that chemicals of similar class can be hazardous. For instance, Decanoyl chloride, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tridecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPWCNFWGBGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066259 | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecanoyl chloride | |
CAS RN |
17746-06-4 | |
| Record name | Tridecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17746-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


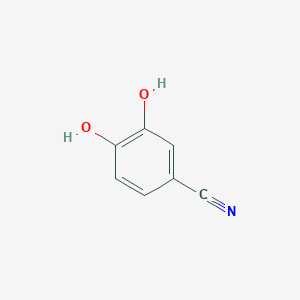
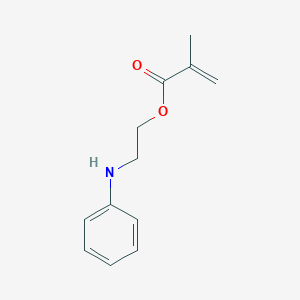
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)


